molecular formula C7H4N4 B2692738 2-(Pyrimidin-5-yl)propanedinitrile CAS No. 1870086-86-4

2-(Pyrimidin-5-yl)propanedinitrile

Cat. No.: B2692738
CAS No.: 1870086-86-4
M. Wt: 144.137
InChI Key: NCLPVHCXZMFREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-5-yl)propanedinitrile is a synthetic compound belonging to the class of dinitriles. It features a pyrimidine ring substituted at the 5-position with a propanedinitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)propanedinitrile typically involves the reaction of pyrimidine derivatives with suitable nitrile-containing reagents. One common method includes the use of 2,4-dichloro-5-methylpyrimidine, which undergoes a regioselective Suzuki−Miyaura cross-coupling reaction with a nitrile-containing boronic acid derivative in the presence of a palladium catalyst and a base such as sodium carbonate in aqueous dioxane at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)propanedinitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The pyrimidine ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace substituents on the ring.

    Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Amines: From reduction of nitrile groups.

    Carboxylic Acids: From oxidation of nitrile groups.

    Heterocyclic Compounds: From cyclization reactions.

Scientific Research Applications

2-(Pyrimidin-5-yl)propanedinitrile has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting various biological pathways.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It serves as a building block for the synthesis of compounds with potential biological activity, including antimicrobial and anticancer agents

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)propanedinitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a propanedinitrile group.

    2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile.

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: A pyrimidine derivative with potential antifibrotic activity.

Uniqueness

This compound is unique due to its combination of a pyrimidine ring with a propanedinitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

2-pyrimidin-5-ylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-6(2-9)7-3-10-5-11-4-7/h3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLPVHCXZMFREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.